molecular formula C7H12O5 B13570026 Methyl 4,4-dimethoxy-2-oxobutanoate

Methyl 4,4-dimethoxy-2-oxobutanoate

Cat. No.: B13570026
M. Wt: 176.17 g/mol
InChI Key: CZVMYCZBGHPPTG-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethoxy-2-oxobutanoate is an organic compound with the molecular formula C7H12O5. It is a derivative of butanoic acid and is characterized by the presence of two methoxy groups and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dimethoxy-2-oxobutanoate can be synthesized through the electrochemical ring-opening of furan-2-carboxylic acid in the presence of methanol, using a graphite electrode . This method involves the use of specific reaction conditions to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the electrochemical synthesis method mentioned above can be scaled up for industrial applications. The use of methanol and graphite electrodes in an electrochemical setup provides a feasible route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethoxy-2-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy groups.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,4-dimethoxy-2-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,4-dimethoxy-2-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The presence of the keto and methoxy groups allows it to participate in a range of chemical transformations, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Methyl 4,4-dimethoxy-2-oxobutanoate can be compared with other similar compounds such as:

    Methyl 4,4-dimethoxybutyrate: Similar structure but lacks the keto group.

    Methyl 4-oxobutanoate: Contains a keto group but lacks the methoxy groups.

    Ethyl 4,4-dimethoxy-3-oxobutanoate: Similar structure with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its combination of methoxy and keto groups, which imparts distinct reactivity and applications compared to its analogs .

Properties

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 4,4-dimethoxy-2-oxobutanoate

InChI

InChI=1S/C7H12O5/c1-10-6(11-2)4-5(8)7(9)12-3/h6H,4H2,1-3H3

InChI Key

CZVMYCZBGHPPTG-UHFFFAOYSA-N

Canonical SMILES

COC(CC(=O)C(=O)OC)OC

Origin of Product

United States

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